5a,11a-Dehydrotetracycline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

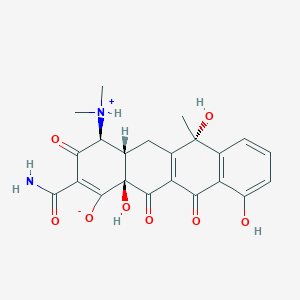

12-dehydrotetracycline zwitterion is zwitterionic form of 12-dehydrotetracycline arising from transfer of a proton from the 2-hydroxy group to the adjacent tertiary amino group. It is a tautomer of a 12-dehydrotetracycline.

Aplicaciones Científicas De Investigación

Antibacterial Applications

5a,11a-Dehydrotetracycline exhibits potent antibacterial activity against various pathogens. Its effectiveness is often compared to other tetracyclines, highlighting its unique properties.

Comparative Efficacy

A comparative study demonstrated that this compound shows enhanced activity against Staphylococcus aureus compared to traditional tetracyclines. For instance, it was noted that 7-chlorotetracycline is over 20 times more potent than its dehydro counterpart against this pathogen .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7-Chlorotetracycline | <0.01 | Staphylococcus aureus |

| This compound | <0.05 | Staphylococcus aureus |

Biotechnological Applications

The biosynthetic pathways involving this compound have been explored for the development of novel antibiotics and therapeutic agents.

Engineered Biosynthesis

Research has shown that engineered strains of Saccharomyces cerevisiae can be utilized to produce this compound through heterologous expression systems . This biotechnological approach allows for the production of antibiotics in a controlled environment, enhancing yield and purity.

Case Study: Tetracycline Production

In one study, a strain of Streptomyces aureofaciens was cultivated under specific conditions to optimize the production of this compound. The results indicated that this compound could be synthesized efficiently while maintaining high stability under varying pH conditions .

Therapeutic Potential Beyond Antibacterials

Recent investigations have suggested that derivatives like this compound may also possess anticancer properties due to their ability to inhibit matrix metalloproteinases, which are implicated in cancer progression .

Anticancer Mechanisms

The inhibition of matrix metalloproteinases (MMPs) by tetracyclines can lead to reduced tumor invasiveness and metastasis. For instance, studies have shown that doxycycline can inhibit MMPs involved in extracellular matrix degradation .

Stability and Formulation Advantages

One notable advantage of this compound is its stability compared to other tetracyclines under alkaline conditions. This property allows for easier formulation and storage, making it suitable for pharmaceutical applications .

| Stability Parameter | 7-Chlorotetracycline | This compound |

|---|---|---|

| Half-life in NaOH (25°C) | 1.6 minutes | >50 hours |

Análisis De Reacciones Químicas

Monooxygenase-Catalyzed Hydroxylation

5a,11a-Dehydrotetracycline undergoes regioselective hydroxylation at position C-5 via 12-dehydrotetracycline 5-monooxygenase (EC 1.14.13.234). This reaction requires NADPH, O₂, and H⁺ as cofactors:

5a 11a Dehydrotetracycline+NADPH+O2+H+→5a 11a Dehydrooxytetracycline+NADP++H2O

This step is essential in oxytetracycline biosynthesis, mediated by the enzyme OxyE in Streptomyces species .

Reductive Modification

The α,β-unsaturated ketone at the 5a(11a) position is reduced by NADPH-dependent reductases (e.g., TchA), restoring aromaticity and enhancing antibiotic activity:

5a 11a Dehydrooxytetracycline+NADPH→Oxytetracycline+NADP+

This reduction step increases potency against pathogens like Staphylococcus aureus by >20-fold .

Isomerization Equilibrium

This compound exists in equilibrium with 5(5a)-dehydrotetracycline , facilitated by proton exchange under mild conditions:

| Feature | This compound (2a) | 5(5a)-Dehydrotetracycline (2b) |

|---|---|---|

| C-5 Proton | Absent (double bond at 5a-11a) | Olefinic proton (δ 5.66 ppm) |

| C-5a Proton | Present (aliphatic, δ 3.05 ppm) | Absent |

| Antibiotic Activity | Low | Higher (precursor to active forms) |

This tautomerization is reversible and pH-dependent, with 5(5a)-dehydrotetracycline dominating in neutral solutions .

Degradation Pathways

Under oxidative conditions, this compound degrades via:

-

Hydroxylation : Formation of dehydrooxytetracycline (m/z 459.14) .

-

Demethylation : Loss of -N(CH₃)₂ groups, reducing bioactivity.

-

Ring-opening : Cleavage of the tetracyclic scaffold under prolonged UV exposure or strong acids .

NMR Analysis

Key 1H-NMR shifts for intermediates:

| Proton Position | This compound (δ, ppm) | Tetracycline (δ, ppm) |

|---|---|---|

| C-4 | 3.95 (d, J=11.3 Hz) | 4.08 (d, J=3.0 Hz) |

| C-4a | 3.03 (dd, J=11.5, 6.2 Hz) | 2.95 (ddd) |

| C-5 | - | 1.93–2.22 (m) |

| C-6-CH₃ | 1.51 (s) | 1.63 (s) |

The absence of C-5 protons in this compound confirms the double bond at 5a-11a .

Environmental Degradation

Laccase-immobilized silica monoliths degrade this compound into non-toxic polymers, offering a solution for antibiotic pollution .

Propiedades

Fórmula molecular |

C22H22N2O8 |

|---|---|

Peso molecular |

442.4 g/mol |

Nombre IUPAC |

(4S,4aS,6S,12aR)-2-carbamoyl-4-(dimethylazaniumyl)-6,10,12a-trihydroxy-6-methyl-3,11,12-trioxo-4a,5-dihydro-4H-tetracen-1-olate |

InChI |

InChI=1S/C22H22N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,10,15,25,29,31-32H,7H2,1-3H3,(H2,23,30)/t10-,15-,21+,22-/m0/s1 |

Clave InChI |

NFQUDBKTIUTPKR-ILGMQVKHSA-N |

SMILES isomérico |

C[C@@]1(C2=C(C(=O)C3=C1C=CC=C3O)C(=O)[C@]4([C@@H](C2)[C@@H](C(=O)C(=C4[O-])C(=O)N)[NH+](C)C)O)O |

SMILES canónico |

CC1(C2=C(C(=O)C3=C1C=CC=C3O)C(=O)C4(C(C2)C(C(=O)C(=C4[O-])C(=O)N)[NH+](C)C)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.